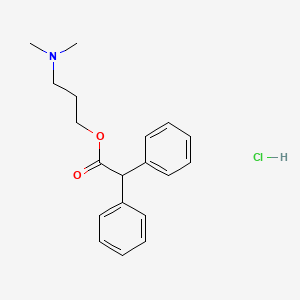![molecular formula C23H25ClN2O2 B4016128 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide](/img/structure/B4016128.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis process of related quinoline derivatives often involves condensation reactions, showcasing the chemical flexibility and complexity of quinoline-based compounds. For example, the synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides, which display potent antimalarial activity, involves the condensation of 4,7-dichloroquinoline with substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides, demonstrating a method that could be analogous to or inform the synthesis of the compound (Kesten, Johnson, & Werbel, 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography, which provides detailed insights into the atomic arrangement and bonding. For instance, the study on N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones revealed their structure through spectroscopic techniques and elemental analyses, indicating a potential approach for analyzing the molecular structure of our target compound (Saeed, Abbas, Ibrar, & Bolte, 2014).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. For example, the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines involved condensation and cyclization reactions, providing insight into the chemical behavior and potential reactions of our compound of interest (Saeed et al., 2014).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior under different conditions. While specific data on “N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide” was not directly available, studies on similar quinoline derivatives offer methodologies for assessing these properties, such as the use of X-ray crystallography for structural determination (Li Jia-ming, 2009).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of action, is essential for a comprehensive analysis of “N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide.” Research on quinoline compounds, such as the study on reactions of anthranilamide with isocyanates leading to new syntheses of quinazolin-5-one derivatives, provides a foundation for exploring the chemical properties of our target compound (Chern et al., 1988).
Propiedades
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-13(2)15-7-9-16(10-8-15)20(26-23(28)14(3)4)18-12-19(24)17-6-5-11-25-21(17)22(18)27/h5-14,20,27H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJWVIQRDPSQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]-2-methyl-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016048.png)
![ethyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016049.png)
![4'-(4-ethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4016052.png)
![(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4016058.png)
![N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4016061.png)

![(4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4016072.png)
![methyl [(6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4016083.png)
![1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016093.png)
![2-[benzyl(methyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride](/img/structure/B4016100.png)
![1,3-dimethyl-5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4016111.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide](/img/structure/B4016114.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4016121.png)
![N-[rel-(3S,4S)-4-ethoxy-3-pyrrolidinyl]-5-ethyl-4-(1-pyrrolidinylmethyl)-2-furamide dihydrochloride](/img/structure/B4016143.png)